N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide
Description
Chemical Structure: The compound features a 1,4-diazepane (7-membered ring) core substituted with two carbamothioyl groups. Each carbamothioyl moiety is linked to a 2,6-difluorobenzoyl group, distinguishing it from simpler urea-based derivatives. The thiourea (carbamothioyl) linkages and diazepane backbone confer unique conformational flexibility and electronic properties compared to rigid phenyl-based analogs.
Hypothesized Synthesis: While direct synthesis details are unavailable, analogous compounds (e.g., thiazole-adamantane hybrids) are synthesized via multistep coupling reactions, such as thiourea formation between isothiocyanates and amines . The diazepane ring likely requires cyclization of a diamine precursor with thiocarbonyl reagents.
Potential Applications: Based on structural similarities to benzamide-derived pesticides (e.g., chitin synthesis inhibitors), the compound may target insect growth regulation. Its thiourea groups could enhance metal-binding affinity, suggesting applications in enzyme inhibition or chelation therapy .
Properties
IUPAC Name |
N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F4N4O2S2/c22-12-4-1-5-13(23)16(12)18(30)26-20(32)28-8-3-9-29(11-10-28)21(33)27-19(31)17-14(24)6-2-7-15(17)25/h1-2,4-7H,3,8-11H2,(H,26,30,32)(H,27,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEKCLAEWFYMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=S)NC(=O)C2=C(C=CC=C2F)F)C(=S)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F4N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a diazepane ring and difluorobenzamide moieties. Its molecular formula is C17H16F4N2O2S2, indicating the presence of sulfur and fluorine substituents that may influence its biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound possesses antibacterial activity against various strains of bacteria including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
- Acinetobacter baumannii
The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 µg/mL for these bacterial strains. Additionally, it demonstrated antimycobacterial activity with a MIC value of 40 µg/mL against Mycobacterium tuberculosis H37Rv .
The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, initial studies suggest that the presence of the carbamothioyl group may play a crucial role in disrupting bacterial cell wall synthesis or function.
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. The results indicated that the compound's antibacterial properties were comparable to those of established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
| Bacillus subtilis | 31.25 |
| Acinetobacter baumannii | 62.5 |
| Mycobacterium tuberculosis | 40 |
Study 2: Structural Activity Relationship (SAR)
Further investigations into the structural activity relationship (SAR) of related compounds revealed that modifications to the diazepane ring and substitution patterns on the benzamide moiety significantly influenced biological activity. Compounds with additional electron-withdrawing groups exhibited enhanced antimicrobial properties, suggesting that electronic effects are critical in optimizing efficacy .
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Backbone Flexibility : The diazepane core in the target compound allows greater conformational adaptability compared to rigid aromatic backbones in urea derivatives (e.g., diflubenzuron) . This may enhance binding to flexible enzyme active sites.
- Thiourea vs.
- Halogenation: All analogs share 2,6-difluorobenzoyl groups, which improve lipophilicity and membrane penetration. Additional substituents (e.g., Cl, CF₃ in novaluron) fine-tune target specificity .
Physicochemical Properties
- Solubility : Thiourea derivatives generally exhibit lower aqueous solubility than urea analogs due to reduced polarity. The diazepane ring may mitigate this via hydrophilic amine groups.
- Acid Dissociation (pKa) : The thiazole-adamantane hybrid has pKa values between 6.8–7.2 , suggesting moderate basicity. The target compound’s diazepane amines may display similar pKa, influencing protonation state in physiological environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
